Fumaropimaric acid
Overview
Description
Fumaropimaric acid is a terpenoid compound derived from rosin, a natural resin obtained from pine trees. It is formed through the reaction of rosin with fumaric acid. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumaropimaric acid is synthesized by reacting rosin with fumaric acid. The reaction typically involves heating the mixture to a temperature range of 125°C to 200°C. The optimal reaction conditions include a molar ratio of rosin to fumaric acid of 1:2 . The reaction proceeds through a Diels-Alder mechanism, forming the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by treating rosin with fumaric acid under controlled conditions. The process involves the use of large-scale reactors where the reaction temperature and time are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Fumaropimaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like anilides and aromatic amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as triamides, esters, and diamines .
Scientific Research Applications
Fumaropimaric acid has a wide range of scientific research applications:
Mechanism of Action
Fumaropimaric acid exerts its effects through various molecular targets and pathways. It can bind to the RPA protein, which plays a crucial role in DNA replication and repair. This binding disrupts the interactions between RPA and other proteins, thereby affecting the DNA replication process .
Comparison with Similar Compounds
Similar Compounds
Maleopimaric acid: Formed by the reaction of rosin with maleic anhydride.
Abietic acid: A major component of unmodified rosin.
Levopimaric acid: An isomer of abietic acid.
Uniqueness
Fumaropimaric acid is unique due to its formation through the reaction with fumaric acid, which imparts distinct chemical properties compared to other rosin derivatives.
Properties
IUPAC Name |
5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYRCOIAFZBLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-66-6 | |
Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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